molecular formula C14H18F2N2O2 B13349901 Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate

Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate

Cat. No.: B13349901
M. Wt: 284.30 g/mol
InChI Key: QBZUBGUPEJFLMD-UHFFFAOYSA-N
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Description

Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate is a chemical compound with the molecular formula C14H18F2N2O2 and a molecular weight of 284.30 g/mol . This compound is characterized by the presence of a benzyl group, an azepane ring, and two fluorine atoms, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with 4,4-difluoroazepane-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzyl derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 5-amino-4-fluoroazepane-1-carboxylate: Similar structure but with only one fluorine atom.

    Benzyl 5-amino-4,4-dichloroazepane-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Benzyl 5-amino-4,4-dibromoazepane-1-carboxylate: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of two fluorine atoms in Benzyl 5-amino-4,4-difluoroazepane-1-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable molecule for various applications .

Properties

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

IUPAC Name

benzyl 5-amino-4,4-difluoroazepane-1-carboxylate

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)7-9-18(8-6-12(14)17)13(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2

InChI Key

QBZUBGUPEJFLMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC(C1N)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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